Cas no 1857-05-2 (4 phenyl-6,7 dimeo coumarin)

4 phenyl-6,7 dimeo coumarin structure
4 phenyl-6,7 dimeo coumarin structure
Product name:4 phenyl-6,7 dimeo coumarin
CAS No:1857-05-2
MF:C17H14O4
MW:282.290665149689
CID:2044183
PubChem ID:1235191

4 phenyl-6,7 dimeo coumarin Chemical and Physical Properties

Names and Identifiers

    • 4 phenyl-6,7 dimeo coumarin
    • 6,7-dimethoxy-4-phenyl-2H-chromen-2-one
    • 6,7-dimethoxy-4-phenyl-chromen-2-one
    • 6,7-dimethoxy-4-phenyl-coumarin
    • 6,7-Dimethoxy-4-phenyl-cumarin
    • 6,7-Dimethoxy-4-phenylcumarin
    • methyl dalbergin
    • O-Methyldalbergin
    • 6,7-Dimethoxy-4-phenylcoumarin
    • Dalbergin methyl ether
    • AP-383/40724382
    • Methyldalbergin
    • CHEMBL3289675
    • SY359145
    • LMPK12100006
    • MFCD03084944
    • FS-7298
    • 1857-05-2
    • CHEBI:193257
    • 6,7-dimethoxy-4-phenylchromen-2-one
    • Inchi: InChI=1S/C17H14O4/c1-19-15-8-13-12(11-6-4-3-5-7-11)9-17(18)21-14(13)10-16(15)20-2/h3-10H,1-2H3
    • InChI Key: BUZZVHCRHOIKOC-UHFFFAOYSA-N
    • SMILES: COc1cc2oc(=O)cc(-c3ccccc3)c2cc1OC

Computed Properties

  • Exact Mass: 282.08920892Da
  • Monoisotopic Mass: 282.08920892Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 411
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.859
  • Topological Polar Surface Area: 44.8Ų

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